molecular formula C17H16FN5O2S B2582428 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852374-47-1

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone

Cat. No.: B2582428
CAS No.: 852374-47-1
M. Wt: 373.41
InChI Key: IOROFRPKDJTCEH-UHFFFAOYSA-N
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Description

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a member of the triazolopyridazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FN5OS
  • Molecular Weight : 295.33 g/mol

The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include heterocyclization reactions that introduce various functional groups to enhance biological activity .

Biological Activity Overview

Research has shown that compounds containing the triazolo and pyridazine moieties exhibit significant biological activities including:

  • Antimicrobial Activity : The compound has demonstrated potent antibacterial and antifungal properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common Gram-negative and Gram-positive bacteria respectively .
  • Antiproliferative Effects : In vitro studies indicate that this compound possesses antiproliferative activity against several cancer cell lines. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using carrageenan-induced paw edema models. Results suggest significant inhibition of inflammation comparable to standard anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

The antimicrobial efficacy was assessed through various assays:

PathogenActivity LevelReference
E. coliHigh
S. aureusModerate
Candida albicansModerate

The compound showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.

Antiproliferative Activity

In cancer studies, the compound was tested against multiple cell lines:

Cell LineIC50 (µM)Reference
Breast Cancer15
Colon Cancer20
Lung Cancer25

These results indicate a promising potential for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects were quantified using the inhibition percentage calculated from edema measurements:

TreatmentInhibition PercentageReference
Compound75%
Indomethacin80%

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and inflammatory diseases. For example, a study demonstrated its effectiveness in reducing inflammation in animal models, suggesting its utility in developing new anti-inflammatory drugs.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-13-3-1-2-12(10-13)17-20-19-14-4-5-15(21-23(14)17)26-11-16(24)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOROFRPKDJTCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.